molecular formula C14H16O6 B2642436 Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol CAS No. 1047617-62-8

Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol

Cat. No.: B2642436
CAS No.: 1047617-62-8
M. Wt: 280.276
InChI Key: PZKQKKKKCHYKMF-UHFFFAOYSA-N
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Description

Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol is a complex organic compound with the molecular formula C14H16O6 It is a derivative of benzo[b]furan, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The formyl, methoxy, and methyl groups are introduced through various organic reactions such as Friedel-Crafts acylation, methylation, and formylation.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-carboxy-5-methoxy-2-methylbenzo[b]furan-3-carboxylate.

    Reduction: Formation of 4-hydroxymethyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-formyl-5-methoxybenzo[b]furan-3-carboxylate
  • Methyl 4-formyl-2-methylbenzo[b]furan-3-carboxylate
  • Methyl 5-methoxy-2-methylbenzo[b]furan-3-carboxylate

Uniqueness

Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol is unique due to the specific combination of functional groups and its structural configuration

Biological Activity

Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety and various functional groups. Its molecular formula is C15H14O5C_{15}H_{14}O_5, indicating the presence of methoxy and formyl groups that may influence its biological activity.

1. Antioxidant Activity

Research indicates that compounds with methoxy substitutions often exhibit enhanced antioxidant properties. These properties are crucial in combating oxidative stress in biological systems. The presence of the methoxy group can stabilize free radicals, thereby reducing cellular damage.

2. Anti-inflammatory Effects

Methylated flavonoids have been shown to possess anti-inflammatory properties. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

3. Cytotoxicity against Cancer Cells

Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. The interaction with cellular membranes and subsequent signaling pathways may lead to cell death in malignant cells while sparing normal cells.

Case Studies

  • Flavonoid Interaction with Biological Membranes
    A study examined the interaction of methylated flavonoids with red blood cell membranes and human serum albumin (HSA). The findings indicated that these compounds do not cause hemolysis, suggesting low toxicity at certain concentrations. Additionally, they showed a significant binding affinity to HSA, indicating potential for bioavailability and therapeutic application .
  • Cytotoxicity Testing
    In vitro studies assessed the cytotoxic effects of methylated derivatives on various cancer cell lines. The results revealed that these compounds could effectively reduce cell viability in a dose-dependent manner, highlighting their potential as anticancer agents .

Data Tables

Biological ActivityObserved EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in cancer cells

Properties

IUPAC Name

methanol;methyl 4-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5.CH4O/c1-7-11(13(15)17-3)12-8(6-14)9(16-2)4-5-10(12)18-7;1-2/h4-6H,1-3H3;2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKQKKKKCHYKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2C=O)OC)C(=O)OC.CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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